molecular formula C78H137N7O30 B13399546 (4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic

(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic

Cat. No.: B13399546
M. Wt: 1652.9 g/mol
InChI Key: LXEACWVJIHRBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Bioorthogonal Conjugation Strategies Involving Cyclooctene Derivatives

Evolution of Inverse Electron-Demand Diels-Alder (IEDDA) Reactions in Bioconjugation

The IEDDA reaction, first described by Bachmann and Deno in 1949, represents a paradigm shift in cycloaddition chemistry by reversing the electronic demands of the classical Diels-Alder reaction. Unlike its traditional counterpart, which pairs electron-rich dienes with electron-poor dienophiles, the IEDDA mechanism involves electron-deficient dienes (e.g., tetrazines) reacting with electron-rich dienophiles such as trans-cyclooctene (TCO). This reversal enables ultrafast kinetics, with second-order rate constants exceeding 10,000 M⁻¹s⁻¹ in aqueous media, making it ideal for biological applications.

The adoption of IEDDA in bioconjugation began with the synthesis of water-stable tetrazines in the early 2000s. Sauer’s seminal work demonstrated that electron-deficient tetrazines could undergo rapid cycloadditions with strained alkenes like TCO, producing stable dihydropyridazine adducts. Subsequent advancements focused on optimizing TCO derivatives for in vivo compatibility. For instance, trans-cyclooct-4-en-1-yl derivatives, characterized by their angle strain and high dienophilic reactivity, became pivotal in bioorthogonal labeling. The strain energy of TCO (~20 kcal/mol) lowers the activation barrier for tetrazine ligation, enabling reactions at nanomolar concentrations in physiological conditions.

Applications of IEDDA expanded with the development of heterobifunctional linkers. A notable example is the integration of TCO with polyethyleneglycol (PEG) spacers and maleimide groups, which facilitate sequential conjugations—first to cysteine residues on proteins and then to tetrazine-tagged probes. This two-step strategy, exemplified by TCO-PEG₃-maleimide, allows for precise labeling of low-abundance biomarkers without perturbing cellular function.

Table 1: Key Milestones in IEDDA Reaction Development
Year Innovation Impact on Bioconjugation
1949 Discovery of IEDDA by Bachmann and Deno Established theoretical framework
2008 Water-stable tetrazines for live-cell use Enabled bioorthogonal labeling in vivo
2020 TCO-N-hydroxysuccinimidyl (NHS) carbonates Streamlined antibody-drug conjugate synthesis
2022 TCO-based "click-to-release" prodrugs Advanced targeted drug activation

Role of (4Z)-Cyclooct-4-en-1-yl Motifs in Bioorthogonal Linker Design

The (4Z)-cyclooct-4-en-1-yl group, a strained cycloalkene, serves as the linchpin in modern bioorthogonal linkers. Its reactivity stems from the combination of ring strain and electronic configuration, which synergistically enhance tetrazine ligation rates. The Z-configuration at the C4 position ensures optimal orbital overlap between the dienophile’s LUMO and the tetrazine’s HOMO, as predicted by frontier molecular orbital (FMO) theory.

Structural and Functional Features of (4Z)-Cyclooct-4-en-1-yl Linkers
  • Strained Cyclooctene Core : The 8-membered ring’s torsional strain increases dienophilic reactivity, enabling ligation kinetics up to 100-fold faster than unstrained alkenes.
  • PEG Spacers : Polyethyleneglycol chains (e.g., PEG₅ in the compound (4Z)-cyclooct-4-en-1-yl N-(14-{[...]}-hexaoxahenic) mitigate steric hindrance and improve aqueous solubility. PEGylation also reduces nonspecific interactions, enhancing target specificity.
  • Maleimide Termini : The maleimide group enables thiol-selective conjugation to cysteine residues, a critical feature for site-specific protein modification.

Recent studies highlight the versatility of (4Z)-cyclooct-4-en-1-yl-based linkers. For example, TCO-PEG₅-maleimide derivatives have been used to label Staphylococcus aureus cell walls, demonstrating compatibility with complex biological matrices. Additionally, these linkers support pretargeted radioimaging, where TCO-modified antibodies localize to tumors before reacting with radiolabeled tetrazines, minimizing off-target exposure.

Table 2: Comparison of TCO-Based Linkers
Linker Structure PEG Length Reactivity (k₂, M⁻¹s⁻¹) Application
TCO-PEG₃-maleimide 3 units 2,300 Protein labeling in cell lysate
TCO-PEG₅-TCO 5 units 1,800 Dual labeling for imaging
TCO-NHS carbonate None 4,500 Antibody-drug conjugates

Properties

Molecular Formula

C78H137N7O30

Molecular Weight

1652.9 g/mol

IUPAC Name

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93)

InChI Key

LXEACWVJIHRBDM-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Preparation Methods

Synthesis of the (4Z)-cyclooct-4-en-1-yl moiety

  • Starting material : Cyclooctene derivatives are commonly prepared by ring-closing metathesis or from cyclooctanol.
  • Functionalization at position 1 : The 1-hydroxy group on cyclooct-4-ene can be converted into a carbamate by reaction with an isocyanate or carbamoyl chloride derivative.
  • Stereochemistry control : The Z-configuration of the double bond is maintained by mild reaction conditions avoiding isomerization.

Preparation of the Polyethylene Glycol (PEG)-like Spacer

  • PEG chain synthesis : Commercially available PEG derivatives with terminal amine or hydroxyl groups are used.
  • Functionalization : The PEG chain is often functionalized at one or both ends with reactive groups such as amines, carboxylic acids, or activated esters to enable coupling.
  • Protection strategy : Hydroxyl groups on PEG may be protected as ethers or esters during intermediate steps to prevent side reactions.

Formation of Amide Bonds Linking the PEG Chain and Other Moieties

  • Amide coupling reagents : Commonly used reagents include carbodiimides (e.g., EDC, DCC) often in combination with additives like N-hydroxysuccinimide (NHS) to form active esters.
  • Reaction conditions : Typically conducted in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under mild temperatures to avoid degradation.
  • Purification : The crude product is purified by silica gel chromatography or preparative HPLC.

Introduction of the Maleimide Group

  • Maleimide functionalization : The maleimide group is introduced via coupling of a maleimide-containing acid or activated ester to an amine terminus on the PEG or linker.
  • Reaction specificity : Maleimide reacts selectively with thiol groups but must be introduced carefully to avoid premature reaction.
  • Stability considerations : Maleimide moiety is sensitive to hydrolysis; reactions are performed under anhydrous conditions.

Final Assembly and Purification

  • Sequential coupling : The cyclooctenyl carbamate, PEG spacer, and maleimide-containing segment are assembled stepwise.
  • Deprotection steps : Any protecting groups on amines or hydroxyls are removed under conditions that preserve the integrity of sensitive groups.
  • Characterization : The final compound is characterized by NMR spectroscopy, mass spectrometry, and chromatographic purity assessment.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose
1 Cyclooctene functionalization Cyclooct-4-en-1-ol + carbamoyl chloride, base Formation of cyclooctenyl carbamate
2 PEG chain functionalization PEG derivatives with amine/carboxyl groups, protection Prepare reactive PEG linker
3 Amide bond formation EDC/NHS or DCC coupling in DMF or DCM Link PEG to other moieties via amide bond
4 Maleimide coupling Maleimide acid or NHS ester + amine group Attach maleimide for bioconjugation
5 Deprotection and purification Acid/base treatment, chromatography Obtain pure final compound

Chemical Reactions Analysis

Types of Reactions

N-(Mal-PEG6)-N-bis(PEG7-TCO) undergoes several types of chemical reactions, including:

    Conjugation Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.

    Bioorthogonal Reactions: The trans-cyclooctene group participates in tetrazine ligation, a rapid and selective bioorthogonal reaction.

Common Reagents and Conditions

    Conjugation Reactions: Common reagents include thiol-containing molecules such as cysteine or glutathione. The reaction is typically carried out in aqueous buffer at neutral pH.

    Bioorthogonal Reactions: Tetrazine derivatives are used as reagents. The reaction is highly efficient and can be performed under mild conditions, making it suitable for in vivo applications.

Major Products Formed

    Thioether Conjugates: Formed from the reaction of the maleimide group with thiols.

    Tetrazine Adducts: Formed from the reaction of the trans-cyclooctene group with tetrazines.

Scientific Research Applications

N-(Mal-PEG6)-N-bis(PEG7-TCO) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex bioconjugates and polymers.

    Biology: Employed in the labeling and tracking of biomolecules in live cells.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves its ability to form stable conjugates with thiol-containing molecules and participate in bioorthogonal reactions. The maleimide group selectively reacts with thiols to form thioether bonds, while the trans-cyclooctene group undergoes rapid and selective ligation with tetrazines. These reactions enable the precise modification and labeling of biomolecules, facilitating various applications in research and medicine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Maleimide Moieties

Maleimide-containing compounds are widely used in protein conjugation. For example, Compound Y10 from Xanthoceras sorbifolia (C57H88O22) includes angeloyl groups but lacks PEG chains or cyclooctenyl units. Its NMR data (Table 11.1 in ) highlight chemical shifts for triterpenoidal saponins (e.g., δ 5.28 ppm for olefinic protons), distinct from the target compound’s maleimide protons, which would likely appear near δ 6.8–7.0 ppm due to conjugation effects .

PEGylated Compounds

The PEG-like chain in the target compound resembles the ethoxymethyleneamino groups in pyrazole-4-carbonitriles () and the polyether chains in Compound 3d (C29H29N9O3, ). However, the latter’s pyrimido-pyrimidinone core differs significantly in rigidity and functionalization. The target compound’s extended PEG chain (15–18 ether oxygens) suggests higher hydrophilicity compared to shorter-chain analogues like coumarin (C9H6O2, MW 146.22), which lacks ether linkages entirely .

Cyclooctenyl Derivatives

Cyclooctenyl groups are rare in natural products but common in synthetic linkers. This structural feature may enhance stability compared to linear alkenes .

Analytical Data Comparison

Table 1: Key Analytical Parameters of Selected Compounds

Compound Molecular Formula Molecular Weight Key Functional Groups NMR Shifts (H3'/Maleimide) MS Fragments (m/z)
Target Compound (Hypothetical) ~1200–1500* Maleimide, PEG chain, Cyclooctenyl, Amide δ 6.9–7.1 (maleimide H)† [M+H]+ ~1200–1500*
Coumarin () C9H6O2 146.22 Lactone, Benzopyrone δ 6.2–7.8 (aromatic H) 134 (base peak)
Compound Y10 () C57H88O22 1125.29 Triterpenoid, Angeloyl, Trisaccharide δ 5.28 (olefinic H) 1125.29 (M+H)+
Compound 3d () C29H29N9O3 552.25 Pyrimido-pyrimidinone, Acrylamide δ 8.1–8.5 (aromatic H) 552.2460 (HRMS)

*Estimated based on structural complexity.
†Hypothesized based on maleimide analogs.

Key Observations:

  • NMR Shifts: The target compound’s maleimide protons would exhibit distinct upfield/downfield shifts compared to aromatic protons in coumarin or triterpenoids. For example, ADP-ribose’s H3’ proton shifts from δ 7.3 to 7.5 ppm upon acetate substitution (), illustrating how substituents alter spectral profiles .
  • Mass Spectrometry : The target compound’s high molecular weight (~1200–1500 Da) contrasts sharply with smaller molecules like coumarin (146.22 Da) or Compound 3d (552.25 Da). Fragmentation patterns would emphasize PEG chain cleavage and maleimide retention .

Biological Activity

The compound (4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic is a complex organic molecule with potential biological activity. Its intricate structure suggests a range of possible interactions within biological systems, making it a subject of interest for medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound indicates a large and complex structure with multiple functional groups. Understanding its chemical properties is crucial for predicting its biological activity.

Key Structural Features

  • Core Structure : The cyclooctene moiety provides unique reactivity due to its strained ring system.
  • Functional Groups : The presence of amide bonds and ether linkages may influence solubility and interaction with biological targets.
  • Molecular Weight : The compound has a significant molecular weight which may affect its pharmacokinetics.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC28H48N2O8
Molecular Weight520.68 g/mol
LogP (Partition Coefficient)To be determined
SolubilityTo be determined

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds related to cyclooctene derivatives. For example, derivatives of cyclooctene have shown promising results in inhibiting cancer cell proliferation in various cell lines.

Case Study: Anticancer Efficacy

A study evaluated the efficacy of several cyclooctene derivatives against human cancer cell lines such as RKO and HeLa. The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity.

Antioxidant Activity

The antioxidant potential of the compound was assessed using standard assays such as DPPH and ABTS. Preliminary findings indicate that while some derivatives demonstrate antioxidant activity, others do not significantly scavenge free radicals.

Genotoxicity Studies

Genotoxicity is an important aspect of evaluating new compounds for therapeutic use. In vitro comet assays have been conducted to assess DNA damage potential. Results indicated that certain derivatives did not exhibit significant genotoxic effects on non-cancerous cell lines.

The proposed mechanisms underlying the biological activities of this compound include:

  • Interaction with DNA : Some derivatives may intercalate into DNA or induce strand breaks.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some compounds may increase oxidative stress in cancer cells leading to apoptosis.

Q & A

Basic: What synthetic strategies are recommended for constructing the macrocyclic (4Z)-cyclooct-4-en-1-yl core with polyether and maleimide-functionalized side chains?

Methodological Answer:
The synthesis of this compound requires multi-step orthogonal coupling strategies. Key steps include:

  • Ring-closing metathesis (RCM): To form the (4Z)-cyclooctene moiety under controlled conditions (e.g., Grubbs catalyst, inert atmosphere) .
  • Polyether chain assembly: Iterative ethylene oxide coupling via nucleophilic substitution or Mitsunobu reactions, ensuring regioselectivity and minimal side reactions .
  • Maleimide conjugation: Utilize 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid as a thiol-reactive linker, coupled via carbodiimide-mediated amidation (e.g., EDC/NHS) under anhydrous conditions .
    Critical Consideration: Monitor reaction progress using TLC or HPLC to avoid over-functionalization, which can lead to insolubility .

Advanced: How can researchers address conflicting spectroscopic data when characterizing the stereochemistry of the (4Z)-cyclooctene ring?

Methodological Answer:
Conflicting NMR or IR data may arise due to dynamic conformational changes or solvent effects. To resolve this:

  • Variable-temperature NMR: Perform experiments at low temperatures (−40°C) to "freeze" conformers and clarify coupling constants for Z/E isomer determination .
  • Computational modeling: Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and compare with experimental data .
  • X-ray crystallography: If crystallizable derivatives are accessible, resolve the structure to confirm stereochemistry unambiguously .
    Data Contradiction Analysis: Cross-validate findings with multiple techniques to distinguish artifacts from true structural features .

Basic: What analytical techniques are essential for verifying the purity and functional group integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and detect trace impurities (<0.1%) .
  • NMR spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to validate polyether chain integration and maleimide conjugation (e.g., δ 6.7 ppm for maleimide protons) .
  • HPLC-PDA: Employ reverse-phase chromatography with photodiode array detection to assess purity and identify degradation products under stress conditions (e.g., heat, light) .

Advanced: What factorial design principles apply to optimizing the hydrolytic stability of the tetraoxapentadecanamido linker in aqueous media?

Methodological Answer:
A 2k^k factorial design is recommended to evaluate factors like pH, temperature, and ionic strength:

FactorLevelsResponse Variable
pH5.0, 7.4, 9.0% Linker degradation (HPLC)
Temperature25°C, 37°C, 50°CHydrolysis rate constant (k)
Ionic strength0.1 M, 0.5 M NaClDegradation half-life (t1/2_{1/2})
Analysis: Use ANOVA to identify significant interactions (e.g., pH × temperature) and derive predictive models for stability .

Advanced: How do electronic effects in the maleimide group influence conjugation efficiency with thiol-containing biomolecules?

Methodological Answer:
The electron-deficient maleimide ring facilitates Michael addition with thiols. Key factors:

  • Substituent effects: Electron-withdrawing groups (e.g., –NO2_2) on the maleimide enhance reactivity but may reduce selectivity.
  • Solvent optimization: Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and minimize hydrolysis .
    Validation: Compare kinetic rates (UV-Vis monitoring at 300 nm) between this compound and maleimide derivatives with varying electronic profiles .

Methodological: What strategies mitigate steric hindrance during the coupling of the polyether chain to the cyclooctene core?

Methodological Answer:

  • Stepwise coupling: Introduce shorter polyether segments sequentially rather than a pre-formed long chain to reduce steric clash .
  • Protecting groups: Temporarily mask reactive sites (e.g., tert-butyl esters for carboxylic acids) to direct regioselectivity .
  • Ultrasound-assisted synthesis: Enhance mass transfer and reduce aggregation during coupling steps .

Data Contradiction: How should researchers reconcile discrepancies between computational predictions and experimental binding affinities for this compound in protein-ligand studies?

Methodological Answer:

  • Re-evaluate force fields: Ensure molecular docking simulations (e.g., AutoDock Vina) use parameters compatible with maleimide-thiol interactions .
  • Experimental controls: Include a reference compound (e.g., unmodified cyclooctene) to isolate the contribution of the polyether-maleimide system to binding .
  • Dynamic light scattering (DLS): Check for aggregation, which may artificially inflate apparent binding affinities .

Comparative Analysis of Structural Analogues

CompoundCore StructureFunctional GroupsKey Challenges
Ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate CyclohexaneTetrazole, esterLow aqueous solubility
Methyl 4-({[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5-yl]acetyl}amino)benzoate ThiazoleMorpholine, esterSteric hindrance in coupling
Target compound(4Z)-cycloocteneMaleimide, polyetherConformational flexibility

Note: Structural complexity in the target compound necessitates hybrid methodologies from both small-molecule and polymer chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.